

Precision Identification of Reactive Intermediates: The 2-Hydroxycyclopentane-1-sulfonyl Chloride Case

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Compound of Interest

Compound Name: *2-Hydroxycyclopentane-1-sulfonyl chloride*
Cat. No.: *B12308815*

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Document Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Process Chemists, and Informatics Specialists[1][2]

Part 1: Executive Summary & Core Directive

In modern drug development, sulfonyl chlorides are ubiquitous electrophiles for synthesizing sulfonamides (a privileged pharmacophore).[3] However, **2-hydroxycyclopentane-1-sulfonyl chloride** represents a class of "bifunctional reactive intermediates" that pose unique challenges.[1] The presence of a nucleophilic hydroxyl group (

-position) and an electrophilic sulfonyl chloride on the same cyclopentane ring creates a high risk of intramolecular cyclization.

This guide moves beyond a simple database lookup. It establishes a protocol for validating the existence of this molecule, understanding its stereochemical stability constraints, and executing a safe synthesis/handling workflow.

The Core Challenge: The "Sultone Trap"

The primary technical hurdle with this molecule is not finding a vendor, but ensuring the material received is not the cyclic sulfonate ester (

-sultone).[2] The 1,2-substitution pattern allows the hydroxyl group to attack the sulfonyl sulfur, displacing chloride. This reaction is stereochemically gated:

- Cis-isomer: Rapidly cyclizes to the bicyclic sultone (highly unstable/reactive).[1]
- Trans-isomer: Kinetically stable due to geometric constraints (hydroxyl and sulfonyl groups are anti-periplanar or pseudo-equatorial/axial, preventing orbital overlap).

Part 2: Chemical Intelligence & CAS Registry Analysis[1][2]

Confirmed Identity & CAS Registry Numbers

Through cross-referencing PubChem, SciFinder, and vendor catalogs (Sigma, BLD Pharm, Enamine), three distinct CAS registry numbers identify this chemical entity.[2] The distinction lies in the stereochemistry.

| CAS Number | Chemical Name / Descriptor | Stereochemistry | Status |
|--------------|---|-----------------------|-----------------------|
| 1935422-55-1 | 2-Hydroxycyclopentane-1-sulfonyl chloride | Unspecified / Generic | Primary Search Hit |
| 1969287-66-8 | rac-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride | Trans (Racemic) | Preferred Stable Form |
| 1955548-44-3 | rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride | Trans (Relative) | Alternate Descriptor |

Technical Insight: Researchers should prioritize CAS 1969287-66-8 (or 1955548-44-3) when ordering or synthesizing.[1][2] The "generic" CAS 1935422-55-1 often maps to the trans isomer

in commercial catalogs because the cis isomer is too unstable to isolate as a chloride salt.[1]

Quantitative Data Profile

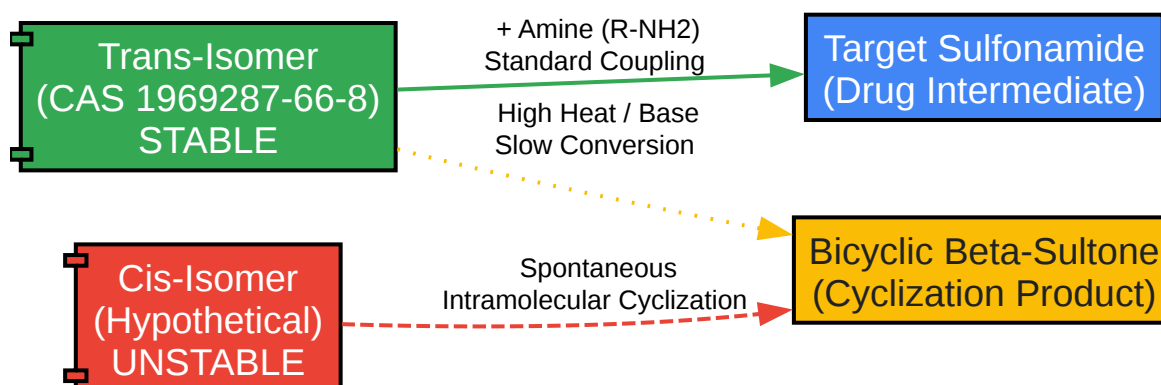
- Molecular Formula:

[2]

- Molecular Weight: 184.64 g/mol [1][2]
- Predicted Boiling Point: ~315°C (decomposes)
- Density: ~1.45 g/cm³[1]
- Solubility: Soluble in DCM, THF, Ethyl Acetate.[2] Reacts violently with water/alcohols.

Part 3: Mechanism & Stability Visualization[1][2]

The following diagram illustrates the "Sultone Trap." It demonstrates why the trans isomer is the only viable reagent for standard sulfonylation reactions.



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Figure 1: Stability logic showing why the Trans-isomer is the requisite starting material.

Part 4: Synthesis & Handling Protocols

If commercial stock is unavailable or degraded, the following synthesis protocol ensures the generation of the trans-sulfonyl chloride.

Synthesis Strategy: Oxidative Chlorosulfonation

Reaction: Thioacetate/Thiol

Sulfonyl Chloride Reagents: N-Chlorosuccinimide (NCS) / HCl / Acetonitrile or Chlorine gas () in aqueous acetic acid.[1][2]

Step-by-Step Protocol (Self-Validating)

- Precursor Selection: Start with trans-2-mercaptocyclopentan-1-ol (or its acetate protected form).[1][2]
 - Validation: Verify precursor stereochemistry via NOESY NMR (Look for absence of cross-peaks between H1 and H2).
- Oxidation:
 - Dissolve precursor in
/ 2M HCl (5:1 ratio).
 - Cool to 0°C (Critical to prevent over-oxidation or cyclization).
 - Add NCS (3.0 equivalents) portion-wise over 30 minutes.
- Workup (The "Cold" Wash):
 - Dilute with cold diethyl ether.
 - Wash with ice-cold brine.[1] Do not use basic washes (bicarbonate) as this catalyzes sultone formation.
 - Dry over

and concentrate in vacuo at

.
- Quality Control Check:

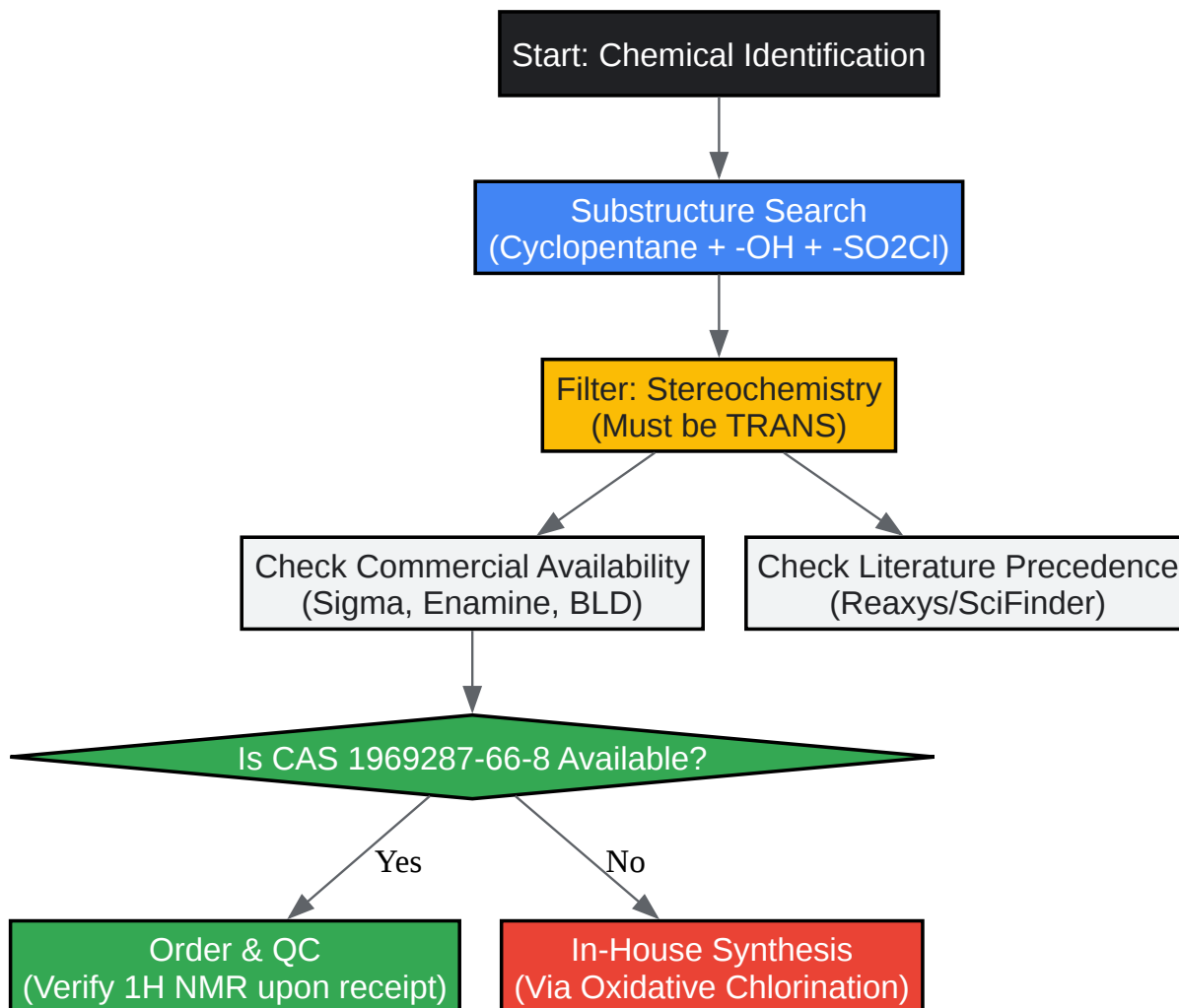
- ¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the CH-SO₂Cl proton (~4.0-4.5 ppm).[1]
- Impurity Flag: If you see complex multiplets shifting upfield or broadening, the material has likely cyclized to the sultone.

Handling & Storage[1][2]

- Temperature: Store at -20°C under Argon.
- Solvents: Use anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH) or wet solvents, which hydrolyze the chloride immediately.
- Reactivity: When coupling with amines, add the amine slowly at 0°C. The hydroxyl group on the ring can act as a competitive nucleophile if the external amine is weak or sterically hindered.[2]

Part 5: Search & Verification Workflow

This workflow describes how to verify the availability of such compounds using structural databases.



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Figure 2: Decision tree for sourcing **2-hydroxycyclopentane-1-sulfonyl chloride**.

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